Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2S)-rel-
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Overview
Description
Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2S)-rel- is a chemical compound characterized by a cyclopropane ring attached to a carboxylic acid group and a pentyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2S)-rel- typically involves the cyclopropanation of suitable alkenes followed by functional group transformations. One common method is the addition of carbenes to alkenes to form the cyclopropane ring. This can be achieved using diazo compounds in the presence of transition metal catalysts such as rhodium or copper .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2S)-rel- can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid group to acyl chlorides, which can then undergo further substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or esters, while reduction can produce primary alcohols or aldehydes .
Scientific Research Applications
Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2S)-rel- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules with cyclopropane rings.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2S)-rel- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring can act as a rigid scaffold that influences the binding affinity and specificity of the compound for its targets. Pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid: A simpler analog without the pentyl side chain.
Cyclopropaneacrylic acid: Contains an acrylic acid group instead of a carboxylic acid.
Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-: A more complex derivative with additional functional groups.
Uniqueness
Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2S)-rel- is unique due to its specific stereochemistry and the presence of a pentyl side chain, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies .
Properties
CAS No. |
58650-45-6 |
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Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(1R,2S)-2-pentylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-7-6-8(7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11)/t7-,8+/m0/s1 |
InChI Key |
ZWABCHPDBORTSF-JGVFFNPUSA-N |
Isomeric SMILES |
CCCCC[C@H]1C[C@H]1C(=O)O |
Canonical SMILES |
CCCCCC1CC1C(=O)O |
Origin of Product |
United States |
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